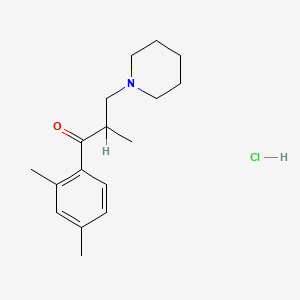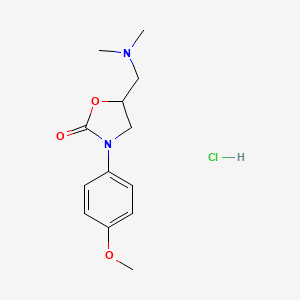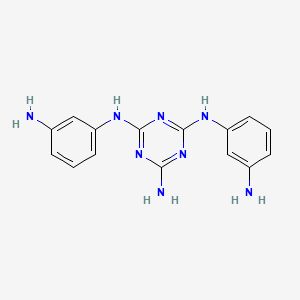
Acetic acid;2-phenylsulfanylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylsulfanylpropan-1-ol typically involves the reaction of 2-phenylsulfanylpropan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation and purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogens (Cl₂, Br₂) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Applications De Recherche Scientifique
Acetic acid;2-phenylsulfanylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-phenylsulfanylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The phenylsulfanyl group can also participate in electron transfer processes, affecting redox reactions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid: A simpler molecule without the phenylsulfanyl group, used widely in industry and research.
Phenylsulfanyl derivatives: Compounds with similar structures but different substituents, leading to varied chemical properties.
Uniqueness
Acetic acid;2-phenylsulfanylpropan-1-ol is unique due to the combination of acetic acid and phenylsulfanyl functionalities, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
32300-63-3 |
|---|---|
Formule moléculaire |
C11H16O3S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
acetic acid;2-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H12OS.C2H4O2/c1-8(7-10)11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4) |
Clé InChI |
QIAPARYAHVEBMU-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)SC1=CC=CC=C1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


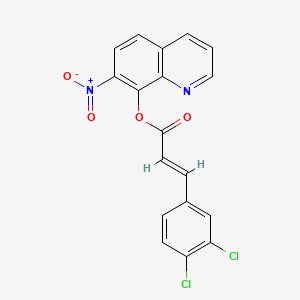
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
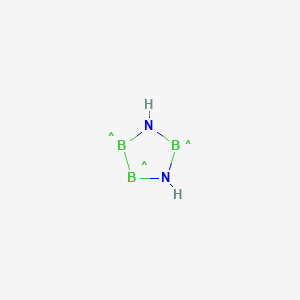
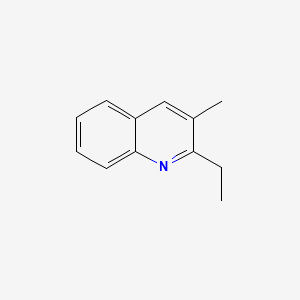
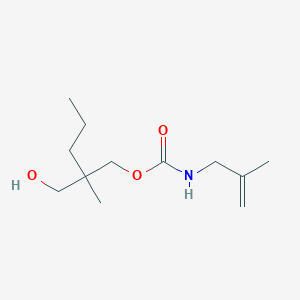
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)



![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
